2-Phenyl-3-(propan-2-yl)aziridine
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Overview
Description
2-Phenyl-3-(propan-2-yl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the cyclization of haloamines and amino alcohols, where an amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of high temperatures and oxide catalysts to effect the dehydration of aminoethanol Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted aziridines, which can be further utilized in different chemical processes .
Scientific Research Applications
2-Phenyl-3-(propan-2-yl)aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(propan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which makes it a versatile precursor for various amine products . The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that react with nucleophiles . This property is exploited in the synthesis of biologically active molecules and materials.
Comparison with Similar Compounds
2-Phenyl-3-(propan-2-yl)aziridine can be compared with other aziridines such as:
Aziridine (ethylene imine): The parent compound with a simpler structure and similar reactivity.
Mitomycin C: An aziridine used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine derivative with medicinal applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
InChI Key |
FBPLCKGWKGGAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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